2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine
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Overview
Description
2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that combines the structural features of both pyrimidine and imidazo[1,2-a]pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of 4,6-Dimethylpyrimidine-2-thiol: This can be synthesized by reacting 4,6-dimethylpyrimidine with a thiolating agent such as Lawesson’s reagent under reflux conditions.
Alkylation Reaction: The 4,6-dimethylpyrimidine-2-thiol is then alkylated with a suitable alkylating agent, such as chloromethylimidazo[1,2-a]pyrimidine, in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve safety and scalability.
Catalysis: Employing catalysts to increase reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, or recrystallization to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting sulfoxides back to thiols.
Substitution: Nucleophilic substitution reactions can occur at the methylthio group, where nucleophiles like amines or alcohols replace the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Corresponding substituted imidazo[1,2-a]pyrimidines
Scientific Research Applications
2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine exerts its effects often involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-((4,6-Dimethylpyrimidin-2-yl)thio)imidazo[1,2-a]pyridine
- 2-((4,6-Dimethylpyrimidin-2-yl)thio)imidazo[1,2-a]pyrazine
Uniqueness
2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine stands out due to its specific structural configuration, which may confer unique binding properties and biological activities compared to its analogs. This uniqueness can be attributed to the precise positioning of the dimethylpyrimidinyl and imidazo[1,2-a]pyrimidine moieties, influencing its interaction with biological targets and its overall chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5S/c1-9-6-10(2)16-13(15-9)19-8-11-7-18-5-3-4-14-12(18)17-11/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFVUBYSYPRCDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CN3C=CC=NC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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